
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-(2,4-Dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a carboxamide group at position 2 of the benzofuran core, substituted with a 2,4-dimethoxyphenyl moiety, and a methyl group at position 2. This structure combines aromatic methoxy groups, known for modulating lipophilicity and electronic properties, with a compact methyl substituent that minimizes steric hindrance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly for its potential antimicrobial and anticancer properties.
Biological Research: It serves as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with protein active sites, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
N-(2,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (CAS 887886-99-9)
- Key Difference : The 3-methyl group in the target compound is replaced with a 2-phenylbutanamido chain.
- This substitution may also alter solubility due to the hydrophobic phenyl moiety .
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-Dimethylcarbamate
- Key Differences : A benzylidene group at position 2 and a dimethylcarbamate at position 6 introduce additional hydrogen-bond acceptors. The Z-configuration of the benzylidene group may influence conformational rigidity and binding specificity.
- Implications : The carbamate group could enhance hydrolytic stability compared to the target compound’s carboxamide, while the conjugated system may improve UV absorbance properties for analytical detection .
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)
- Key Differences : A biphenyl-acetamido chain at position 3 and a 3-fluorophenyl carboxamide substituent.
- Implications: The fluorine atom increases lipophilicity (logP) and may improve blood-brain barrier penetration.
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
- Key Features: Cyclopropyl and 4-fluorophenyl groups optimize pharmacokinetics, as noted in its designation for human pharmaco studies.
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Key Features : A fused pyrrolo-pyridazine ring system with bromo and difluoro substituents.
- Analytical Data : LCMS (m/z 554) and HPLC retention time (1.64 minutes) indicate higher molecular weight and polarity compared to the target compound, likely due to the hydroxyl group and heterocyclic core .
Structural Analogues with Similar Methoxy Substitution Patterns
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Key Features : Dual 3,4-dimethoxyphenyl groups and a quaternary ammonium center.
- Relevance : Demonstrates the role of methoxy groups in stabilizing crystalline structures through intermolecular interactions, as evidenced by single-crystal X-ray data. This contrasts with the target compound’s simpler 2,4-dimethoxy substitution .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Key Features: Cyclopropane ring and 4-methoxyphenoxy group.
- Synthetic Yield : 78% yield with high diastereoselectivity (dr 23:1) suggests efficient synthesis, which may inform strategies for producing the target compound .
Biological Activity
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H17NO4
- Molecular Weight : 313.34 g/mol
- Structural Characteristics : The compound features a benzofuran core linked to a carboxamide group, with methoxy substituents on the aromatic ring, which contribute to its biological properties.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of bacterial RNA polymerase (RNAP). This inhibition disrupts the transcription process in bacteria, leading to:
- Inhibition of Bacterial Growth : The compound has demonstrated potent activity against Escherichia coli RNAP, effectively preventing RNA synthesis and resulting in bacterial cell death.
- Cytotoxic Effects : It exhibits cytotoxicity towards human liver cells (LO2), with an IC50 value of 18.5 ± 1.89 μM, indicating its potential for further exploration in cancer therapy.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. The compound's ability to inhibit bacterial growth suggests its potential as a lead compound in developing new antibiotics.
Anticancer Potential
Research indicates that derivatives of benzofuran compounds exhibit anticancer activities. For instance, studies have reported that modifications at specific positions on the benzofuran ring enhance antiproliferative activities against various cancer cell lines. The introduction of methyl groups at the C–3 position has been associated with increased potency against cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study explored the antiproliferative effects of various benzofuran derivatives, including this compound. The findings indicated that compounds with specific substitutions showed significantly greater potency against cancer cell lines compared to their unsubstituted counterparts. Notably, compounds with methoxy groups positioned at C–6 exhibited superior activity compared to those at C–7 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, and what key reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of o-hydroxyacetophenone derivatives with chloroacetone to form the benzofuran core .
- Step 2 : Introduction of the 3-methyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies .
- Step 3 : Coupling of the benzofuran-2-carboxylic acid intermediate with 2,4-dimethoxyaniline using carbodiimide-based reagents (e.g., EDC or DCC) under microwave-assisted conditions (60–80°C, 30–60 minutes) to enhance reaction efficiency .
- Critical Conditions : Solvent choice (e.g., DMF or dichloromethane), stoichiometric ratios (1:1.2 for amine:acid), and purification via column chromatography or preparative HPLC to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substituent positions (e.g., distinguishing 2,4-dimethoxy groups on the phenyl ring) and verifying the benzofuran scaffold .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. Retention times and peak symmetry are critical metrics .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS (e.g., Q-TOF) confirms the molecular ion ([M+H]+) and detects impurities. For example, a molecular ion at m/z 326.1 aligns with the formula .
Q. What preliminary biological screening data exist for this compound, particularly regarding anticancer or antimicrobial activity?
- Methodological Answer :
- Anticancer Activity : Related benzofuran carboxamides show IC values of 5–20 µM against breast (MCF-7) and lung (A549) cancer cell lines in MTT assays. Activity is attributed to apoptosis induction via caspase-3 activation .
- Antimicrobial Activity : Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays, likely due to membrane disruption .
- Screening Protocols : Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from:
- Experimental Variables : Differences in cell lines (e.g., MCF-7 vs. HeLa), assay conditions (e.g., serum concentration), or compound purity (>95% vs. lower grades). Standardize protocols and validate purity via LC-MS .
- Structural Analogues : Subtle substituent changes (e.g., 2,4-dimethoxy vs. 3-chloro-4-methoxyphenyl) drastically alter activity. Perform SAR studies using a library of derivatives .
- Data Normalization : Use relative potency metrics (e.g., % inhibition at fixed concentrations) and meta-analysis tools to harmonize cross-study comparisons .
Q. What computational chemistry approaches are recommended to predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like topoisomerase II or β-tubulin. The 2,4-dimethoxy group may form hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on the benzofuran ring) using MOE or Discovery Studio .
Q. What strategies are effective in optimizing the synthetic pathway to improve scalability while maintaining high enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during benzofuran core formation to control stereochemistry .
- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility for steps like carboxamide coupling .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor intermediates in real time .
Q. How does the substitution pattern on the benzofuran core influence the compound's pharmacological profile compared to analogs?
- Methodological Answer :
- Electron-Withdrawing Groups : 3-Methyl substitution enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted benzofurans .
- Methoxy Positioning : 2,4-Dimethoxy on the phenyl ring improves solubility (logP = 2.1 vs. 3.5 for non-methoxy analogs) and blood-brain barrier penetration in rodent models .
- Comparative Assays : Test derivatives in parallel using SPR (Surface Plasmon Resonance) to quantify binding affinities to targets like kinase enzymes .
Q. What in vitro and in vivo models are appropriate for elucidating the compound's mechanism of action?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) to measure IC values .
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or autophagy) .
- In Vivo :
- Xenograft Models : Administer 10–50 mg/kg doses in nude mice bearing MDA-MB-231 tumors. Monitor tumor volume via caliper measurements and PET imaging .
- PK/PD Studies : Measure plasma concentrations via LC-MS/MS and correlate with efficacy endpoints .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-13-6-4-5-7-15(13)23-17(11)18(20)19-14-9-8-12(21-2)10-16(14)22-3/h4-10H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVXRMTMWIMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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